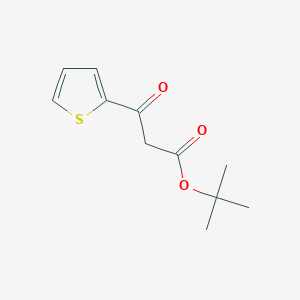

tert-Butyl 3-oxo-3-(thiophen-2-yl)propanoate

Description

tert-Butyl 3-oxo-3-(thiophen-2-yl)propanoate is a β-keto ester featuring a thiophene moiety at the 3-position and a tert-butyl ester group. This compound is synthesized via condensation reactions, as demonstrated by its preparation from 3-oxo-3-(thiophen-2-yl)propanenitrile or related precursors in high yield (88%) . Key spectral data include:

- ¹H NMR (CDCl₃): δ 7.72 (dd, J = 0.8, 2.7 Hz), 7.67 (dd, J = 0.6, 3.6 Hz), 7.13 (dd, J = 3.0, 3.9 Hz), 3.83 (s, 2H), 1.44 (s, 9H).

- ¹³C NMR (CDCl₃): δ 185.3 (C=O), 166.0 (ester C=O), 143.2, 134.4, 132.9 (thiophene carbons), 81.9 (tert-butyl C), 47.6 (CH₂), 27.7 (tert-butyl CH₃) .

The tert-butyl group enhances steric protection of the ester, improving stability during synthetic workflows. The thiophene ring contributes π-conjugation, influencing reactivity and electronic properties.

Properties

Molecular Formula |

C11H14O3S |

|---|---|

Molecular Weight |

226.29 g/mol |

IUPAC Name |

tert-butyl 3-oxo-3-thiophen-2-ylpropanoate |

InChI |

InChI=1S/C11H14O3S/c1-11(2,3)14-10(13)7-8(12)9-5-4-6-15-9/h4-6H,7H2,1-3H3 |

InChI Key |

FUKFQQXUTHCSIG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)C1=CC=CS1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-oxo-3-(thiophen-2-yl)propanoate typically involves the reaction of thiophene-2-carboxylic acid with tert-butyl acetoacetate. The reaction is carried out in the presence of a base, such as sodium methoxide, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 3-oxo-3-(thiophen-2-yl)propanoate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Ester derivatives with different functional groups.

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis of tert-butyl 3-oxo-3-(thiophen-2-yl)propanoate typically involves the esterification of thiophene derivatives with appropriate acylating agents. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a valuable intermediate in organic synthesis.

Organic Synthesis

This compound serves as an important building block in the synthesis of more complex organic molecules. It can be utilized in:

- Keto-Enol Tautomerization : The keto form can tautomerize to the enol form, which is often more reactive.

- Formation of Thiophene Derivatives : The thiophene moiety enhances the electronic properties of the resulting compounds.

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi.

- Anti-inflammatory Activity : Preliminary investigations suggest that it may modulate inflammatory pathways.

Materials Science

The unique electronic properties of thiophene derivatives make them suitable for applications in:

- Organic Semiconductors : Used in the development of thin-film transistors and photovoltaic devices.

- Conductive Polymers : Its incorporation into polymer matrices can enhance conductivity.

Table 1: Reactivity and Yield Data

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Oxidation | H2O2, Acetic Acid | 85 | |

| Reduction | NaBH4 in Ethanol | 90 | |

| Substitution | NaOH with Amines | 75 |

| Compound Variant | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| tert-butyl variant | Antimicrobial | 12 | |

| Modified derivative | Anti-inflammatory | 8 |

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results demonstrated significant inhibition against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Organic Semiconductor Development

In a project aimed at developing new organic semiconductors, researchers incorporated this compound into polymer blends. The resulting materials exhibited improved charge transport properties and stability compared to traditional materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-3-(thiophen-2-yl)propanoate is primarily related to its chemical reactivity. The keto group and the thiophene ring can interact with various molecular targets, leading to different chemical transformations. In biological systems, the compound may interact with enzymes and receptors, influencing biochemical pathways. detailed studies on its specific molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural Analogs and Properties

Key Observations:

Biological Activity : Thiophene derivatives with sulfonamide and heterocyclic appendages (e.g., compound 26 ) exhibit potent antiproliferative effects, with IC₅₀ values ~10 μM against breast cancer cells, outperforming doxorubicin (IC₅₀ = 30 μM) . The α,β-unsaturated ketone in 26 likely enhances electrophilicity, promoting interaction with cellular targets.

Functional Group Additions: Ether-oxygen chains (e.g., tert-Butyl 3-(2-(3-oxopropoxy)ethoxy)propanoate) introduce flexibility and polarity, aiding in pharmacokinetic optimization .

Table 2: Reaction Pathways of Selected Compounds

Physicochemical Properties

- Stability : tert-Butyl esters resist hydrolysis under basic conditions better than methyl esters, making them preferable for prolonged storage .

Biological Activity

tert-Butyl 3-oxo-3-(thiophen-2-yl)propanoate is a compound that has garnered attention in various fields, particularly in pharmaceutical development and organic synthesis. This article explores its biological activity, synthesizing findings from diverse research sources.

- Molecular Formula : CHOS

- Molecular Weight : 252.34 g/mol

- CAS Number : 54441-66-6

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a precursor in the synthesis of bioactive compounds. Its structural features contribute to its efficacy in various applications:

- Pharmaceutical Development : The compound serves as an intermediate in synthesizing pharmaceuticals, especially those targeting metabolic disorders due to its unique structural properties that enhance biological activity .

- Agrochemical Applications : It is utilized in formulating agrochemicals, improving the efficacy of pest control products, which can lead to higher crop yields and reduced environmental impact .

- Material Science : The compound is explored for creating novel materials with enhanced thermal and mechanical properties, suitable for advanced applications in electronics and automotive industries .

Mechanistic Studies

Research has demonstrated that this compound can undergo various chemical transformations that enhance its biological properties:

- Azidation Reactions : A study highlighted the azidation of β-keto esters using benziodoxole-derived azide transfer reagents, leading to high yields of azides, which are useful in further synthetic applications .

Case Studies

- Pharmaceutical Synthesis :

- Agrochemical Efficacy :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHOS |

| Molecular Weight | 252.34 g/mol |

| CAS Number | 54441-66-6 |

| Biological Activity | Pharmaceutical and agrochemical applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.